molecular formula C9H15N3 B13337515 5-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine

5-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine

Cat. No.: B13337515
M. Wt: 165.24 g/mol
InChI Key: ZLCQOCPLHFPVPQ-UHFFFAOYSA-N
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Description

5-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at position 5 and a 3-methylbut-2-en-1-yl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbut-2-en-1-ylamine with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazol-5-amine
  • 3-Methyl-1H-pyrazol-5-amine
  • 1-(3-Methylbut-2-en-1-yl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

5-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbut-2-en-1-yl group at position 1 and the methyl group at position 5 differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-methyl-1-(3-methylbut-2-enyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-7(2)4-5-12-8(3)6-9(10)11-12/h4,6H,5H2,1-3H3,(H2,10,11)

InChI Key

ZLCQOCPLHFPVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC=C(C)C)N

Origin of Product

United States

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